molecular formula C17H14ClNO2 B2832080 3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid CAS No. 2137590-57-7

3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid

Cat. No. B2832080
CAS RN: 2137590-57-7
M. Wt: 299.75
InChI Key: BMUXBVXQZIBWQE-UHFFFAOYSA-N
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Description

“3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid” is a derivative of indole . Indole is a significant heterocyclic system in natural products and drugs . It is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . Indole is an important heterocyclic system that provides the skeleton to many synthetic drug molecules .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest among researchers . The Fischer indole synthesis is one of the methods used for the synthesis of indole derivatives . For instance, the optically active cyclohexanone and phenylhydrazine hydrochloride were used in the Fischer indole synthesis to produce a tricyclic indole .


Molecular Structure Analysis

Indole derivatives are aromatic in nature due to the presence of 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives are used in various chemical reactions. For instance, the reaction of 1H-indole-3-carbaldehyde with p-substituted acetophenones gave different substituted 3-(1H-indol-3-yl1-phenylprop-2-en-1-ones .


Physical And Chemical Properties Analysis

Indole derivatives are physically crystalline and colorless in nature with specific odors . They are important types of molecules and natural products and play a main role in cell biology .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory and Analgesic Activities

Indole derivatives, such as those containing benzothiazole and benzene sulphonamide, have demonstrated in vivo anti-inflammatory and analgesic activities .

Antioxidant Activity

Indole derivatives have been found to exhibit antioxidant activity, which can be beneficial in the treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .

Anticancer Activity

Indole derivatives have demonstrated anticancer activity, suggesting their potential use in cancer treatment .

Antidiabetic Activity

Indole derivatives have shown antidiabetic activity, indicating their potential use in the management of diabetes .

Role in Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives, which include “3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid”, are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions, which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Synthesis of Pharmaceutically Active Compounds

1H-Indole-3-carbaldehyde and its derivatives are not only considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids, but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives .

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are promising future directions .

properties

IUPAC Name

3-(7-chloro-2-phenyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c18-14-8-4-7-12-13(9-10-15(20)21)16(19-17(12)14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUXBVXQZIBWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)C(=CC=C3)Cl)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid

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